molecular formula C19H22FN3O4 B563244 Gatifloxacin-d4 CAS No. 1190043-25-4

Gatifloxacin-d4

Cat. No.: B563244
CAS No.: 1190043-25-4
M. Wt: 379.425
InChI Key: XUBOMFCQGDBHNK-CNVQUGECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin-d4 is a deuterium-labeled derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to trace the metabolic pathways and pharmacokinetics of Gatifloxacin without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness of Gatifloxacin-d4: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for scientific research without altering the pharmacological properties of the parent compound. This makes it particularly useful for detailed pharmacokinetic and metabolic studies .

Biological Activity

Gatifloxacin-d4 is a deuterated form of gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The compound retains the core structure of gatifloxacin, which is effective against a wide range of gram-positive and gram-negative bacteria.

Molecular Information:

  • Molecular Formula: C19H18D4FN3O4
  • Molecular Weight: 804.834 g/mol
  • CAS Number: 180200-66-2

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.

In Vitro Biological Activity

The biological activity of this compound has been assessed through various in vitro studies. The following table summarizes the minimum inhibitory concentrations (MIC) against different bacterial strains:

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus 0.05
Escherichia coli 0.0063
HeLa Cell Topoisomerase II 122
MRSA (Methicillin-resistant Staphylococcus aureus) 0.10

These values indicate that this compound exhibits potent activity against both wild-type and resistant strains, making it a valuable candidate in treating infections caused by resistant bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways.

Key Pharmacokinetic Parameters:

  • Absorption: Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution: Widely distributed in body tissues; higher concentrations observed in lung tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes; deuteration may slow down metabolic processes.
  • Excretion: Renal excretion predominates, necessitating dosage adjustments in patients with renal impairment .

Clinical Implications

Gatifloxacin has been associated with both hypoglycemia and hyperglycemia. A notable case study involved an elderly patient who developed severe hyperglycemia after receiving gatifloxacin at a standard dose without renal adjustment. This case highlights the importance of monitoring blood glucose levels in patients receiving gatifloxacin, particularly those with pre-existing conditions or age-related renal impairment .

Comparative Efficacy

In comparative studies, gatifloxacin has shown varying efficacy against other fluoroquinolones such as moxifloxacin and levofloxacin. Studies indicate that while gatifloxacin has lower MICs against some intracellular pathogens, moxifloxacin may outperform it in terms of rapid bactericidal activity . The following table summarizes comparative efficacy metrics:

DrugMIC Against Mtb (μg/ml)Time to Sputum Culture Conversion (days)
Gatifloxacin 0.57
Moxifloxacin 0.255
Levofloxacin 0.56

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-CNVQUGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721474
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190043-25-4
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.